Ethyl 4-oxodecanoate
Description
Ethyl 4-oxodecanoate (CAS: Not explicitly provided in evidence) is a medium-chain fatty acid derivative featuring a decanoate backbone with a ketone group at the 4th carbon and an ethyl ester moiety. Its structure is characterized by the formula C₁₂H₂₂O₃, inferred from related compounds like mthis compound (C₁₁H₂₀O₃) . The compound is synthesized via methods such as photobiocatalytic allylation of C(sp³)−H bonds, as demonstrated in flow chemistry protocols using silica gel chromatography for purification . Key spectral data, including $ ^1H $ NMR signals (e.g., δ 4.21–4.00 for ester protons) and $ ^{13}C $ NMR peaks (e.g., δ 207.3 for the ketone carbonyl), confirm its identity .
Properties
CAS No. |
14294-63-4 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
ethyl 4-oxodecanoate |
InChI |
InChI=1S/C12H22O3/c1-3-5-6-7-8-11(13)9-10-12(14)15-4-2/h3-10H2,1-2H3 |
InChI Key |
MNGJUPPXQPRNJP-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)CCC(=O)OCC |
Canonical SMILES |
CCCCCCC(=O)CCC(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 4-Oxodecanoate
- Structure : Differs by a methyl ester group (C₁₁H₂₀O₃) instead of ethyl.
- Synthesis : Prepared via Michael addition of methyl acrylate to heptaldehyde, yielding 51% after silica gel chromatography (cyclohexane/ethyl acetate 9:1) .
- Physical Properties : Colorless oil, similar to the ethyl variant.
- Spectroscopy : EI- and CI-MS data (m/z 200 for molecular ion) and NMR align with the ethyl analog but show distinct ester proton shifts (e.g., δ 3.6–3.7 for methyl ester) .
- Applications : Used in biosynthetic studies of lactones, highlighting its role as a metabolic intermediate .
Ethyl 4-Chloroacetoacetate
- Structure : Shorter chain (C₆H₉ClO₃) with a chlorine atom at the 4th position and a β-keto ester group.
- Synthesis: Not detailed in evidence, but commercial availability (CAS: 638-07-3) suggests industrial production via chloroacetylation .
- Reactivity : The electron-withdrawing chlorine enhances acidity of α-hydrogens, making it reactive in nucleophilic substitutions (e.g., alkylations).
- Applications : Widely used in pharmaceuticals and agrochemicals as a building block for heterocycles .
Ethyl 4-(4-Methoxyphenyl)-4-oxobut-2-enoate
- Structure: Conjugated enone system (C₁₃H₁₄O₄) with a methoxyphenyl substituent.
- Spectroscopy : UV-Vis absorption likely in 250–300 nm range due to the aromatic and conjugated carbonyl groups.
- Reactivity : The α,β-unsaturated ketone participates in cycloadditions (e.g., Diels-Alder) and Michael additions.
- Safety : Classified under GHS guidelines with precautions for heat and ignition sources .
Ethyl 2-(Diethoxyphosphoryl)-4-oxodecanoate
- Structure : Phosphorylated derivative (C₁₆H₃₁O₆P) with a diethoxyphosphoryl group at the 2nd position.
- Synthesis : Produced via decatungstate photocatalysis followed by Horner-Wadsworth-Emmons olefination, yielding 74% .
- Applications : Intermediate in synthesizing complex alkenes via phosphorylation-directed C−H functionalization .
Data Tables
Key Research Findings
- Synthetic Efficiency: this compound achieves higher yields (74%) in flow chemistry compared to methyl analogs (51%), likely due to optimized photoredox conditions .
- Structural Influence : Chain length (C10 vs. C4 in ethyl 4-chloroacetoacetate) impacts lipophilicity, affecting bioavailability in biological systems .
- Safety Considerations: Ethyl esters generally require precautions against ignition, as seen in mthis compound handling guidelines .
Q & A
Q. What established synthetic routes exist for Ethyl 4-oxodecanoate, and how can reaction efficiency be monitored?
this compound can be synthesized via photoredox catalysis or modified HWE (Horner–Wadsworth–Emmons) olefination under flow conditions. For example, ethyl 2-(diethoxyphosphoryl)-4-oxodecanoate is prepared by reacting ethyl acrylate with aldehydes, followed by purification via flash column chromatography (Cyclohexane:Ethyl Acetate gradients) . Reaction efficiency is monitored using NMR to track intermediates and quantify yields. Key spectral signals (e.g., δ 2.38–2.65 ppm for ketone-proximal methylene groups) confirm structural integrity .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
Q. How can researchers ensure reproducibility in synthesizing this compound?
Document precise reaction conditions (solvent ratios, catalyst loadings, temperature) and purification steps. For example, column chromatography with SiO and Cyclohexane:Ethyl Acetate (7:3) ensures consistent purity . Calibration curves for related esters (e.g., mthis compound) using NMR or HPLC can standardize quantification .
Advanced Research Questions
Q. How can conflicting NMR data for this compound derivatives be resolved?
Q. What strategies optimize regioselectivity in this compound derivatization?
Modular allylation via decatungstate photocatalysis enhances selectivity for C(sp)−H functionalization. For example, flow chemistry minimizes side reactions by controlling residence time and mixing efficiency. Kinetic studies (e.g., time-resolved NMR) identify optimal reaction windows (e.g., 30–60 mins) to maximize yield .
Q. How should researchers address discrepancies between experimental and literature MS data?
Contradictions in fragmentation patterns (e.g., EI-MS vs. CI-MS) require re-evaluation of ionization parameters. For instance, mthis compound derivatives show distinct molecular ion clusters under EI (m/z 186–228) versus CI (m/z 229–231) due to differing protonation pathways. Cross-validate with high-resolution MS (HRMS) and isotopic labeling studies .
Q. What statistical methods are recommended for analyzing this compound synthesis yields?
Use ANOVA to compare yields across reaction conditions (e.g., solvent polarity, temperature). For small datasets, t-tests with Bonferroni correction minimize Type I errors. Report standard deviations from triplicate experiments and include raw data in appendices for transparency .
Methodological Guidelines
- Data Documentation : Follow IUPAC guidelines for reporting NMR shifts and MS fragments. Include solvent, internal standards (e.g., TMS), and instrument parameters (e.g., 400 MHz for ) .
- Ethical Reproducibility : Adhere to protocols for chemical waste management and disclose all modifications to published methods to avoid bias .
- Comparative Analysis : Benchmark results against prior studies on analogous esters (e.g., butyl 4-oxodecanoate) to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
